6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination reactions . Industrial production methods often utilize solvent-free or catalyst-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its specific structural features and biological activities. Similar compounds include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylates: Used in the development of anti-proliferative agents.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine: Explored for its potential as an anti-FtsZ agent.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the imidazo[1,2-a]pyridine scaffold in drug discovery and development.
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-4-2-3-10(7-12)13-9-17-8-11(15)5-6-14(17)16-13/h2-9H,1H3 |
InChI Key |
OEUKOFSRXGJXSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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